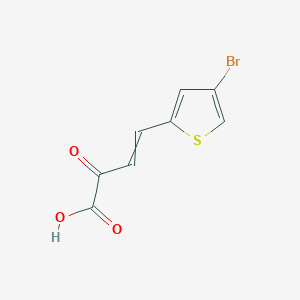

4-(4-Bromothiophen-2-yl)-2-oxobut-3-enoic acid

Description

4-(4-Bromothiophen-2-yl)-2-oxobut-3-enoic acid is a substituted α,β-unsaturated ketocarboxylic acid characterized by a brominated thiophene ring conjugated to a 2-oxobut-3-enoic acid backbone. The bromine atom at the 4-position of the thiophene ring imparts significant electronic effects, enhancing electrophilicity and influencing reactivity in organic synthesis . Its molecular formula is C₈H₅BrO₃S, with a molar mass of 265.09 g/mol (predicted). Key physical properties include a predicted density of 1.829 g/cm³, boiling point of 366.6°C, and pKa of 2.24, indicating moderate acidity due to the electron-withdrawing bromine and conjugated carbonyl groups .

Properties

CAS No. |

919476-21-4 |

|---|---|

Molecular Formula |

C8H5BrO3S |

Molecular Weight |

261.09 g/mol |

IUPAC Name |

4-(4-bromothiophen-2-yl)-2-oxobut-3-enoic acid |

InChI |

InChI=1S/C8H5BrO3S/c9-5-3-6(13-4-5)1-2-7(10)8(11)12/h1-4H,(H,11,12) |

InChI Key |

OYZMMTOSDVSKID-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(SC=C1Br)C=CC(=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromothiophen-2-yl)-2-oxobut-3-enoic acid typically involves the bromination of thiophene followed by coupling with a butenoic acid derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the formation of the carbon-carbon bond between the brominated thiophene and the butenoic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromothiophen-2-yl)-2-oxobut-3-enoic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the butenoic acid moiety can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity:

Research has indicated that derivatives of 4-(4-Bromothiophen-2-yl)-2-oxobut-3-enoic acid exhibit significant antiviral properties. Specifically, studies have focused on its role as an inhibitor of the NS5B polymerase enzyme, which is crucial for the replication of hepatitis C virus (HCV). The compound's structure allows it to interact effectively with the active site of the enzyme, demonstrating an IC50 value as low as 8.2 μM, indicating potent inhibitory activity against HCV .

Enzyme Inhibition:

The compound has also been identified as a promising candidate for inhibiting proline racemase (PRAC), an enzyme involved in the metabolism of proline in various pathogens, including Clostridioides difficile. Inhibitors derived from this compound were shown to have minimal toxicity while effectively inhibiting PRAC across multiple strains . This positions the compound as a potential therapeutic agent for treating infections caused by this pathogen.

Organic Synthesis Applications

Building Block in Organic Synthesis:

4-(4-Bromothiophen-2-yl)-2-oxobut-3-enoic acid serves as a versatile building block in organic synthesis. Its reactivity is attributed to the presence of electrophilic carbonyl groups, which can participate in various chemical transformations. This makes it suitable for creating more complex molecules through reactions such as Michael additions and condensation reactions.

Synthesis of Novel Compounds:

The compound has been employed in synthesizing new α,γ-diketo acids, which are valuable pharmacophores in drug discovery. Modifications to the thiophene moiety have led to compounds with improved biological activity, showcasing the importance of structural variation in enhancing efficacy .

Case Studies and Research Findings

Case Study: Inhibition of HCV NS5B Polymerase

A detailed study involving various analogs of 4-(4-Bromothiophen-2-yl)-2-oxobut-3-enoic acid revealed that modifications to the thiophene ring could significantly affect antiviral potency. For instance, substituting different aryl groups led to variations in inhibitory activity, highlighting structure-activity relationships (SAR) that guide further optimization efforts .

Case Study: Proline Racemase Inhibition

Another study focused on synthesizing analogs for inhibiting PRAC showed promising results against C. difficile. The selected compound exhibited effective inhibition without significant toxicity during in vivo studies, making it a candidate for further development into therapeutic agents against bacterial infections .

Mechanism of Action

The mechanism of action of 4-(4-Bromothiophen-2-yl)-2-oxobut-3-enoic acid involves its interaction with specific molecular targets. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may interfere with cellular pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Table 1: Key Structural Features and Electronic Properties

Notes:

- Bromothiophene vs. Aromatic Substituents : The bromothiophene group enhances electrophilicity compared to chlorophenyl or hydroxypyrenyl groups, facilitating nucleophilic additions.

- Chain Length: The butenoyl chain in the target compound allows extended conjugation, stabilizing the enol form, unlike shorter-chain analogs like 3-(4-bromothiophen-2-yl)-2-oxopropanoic acid .

- Position of Oxo Group: The 2-oxobut-3-enoic structure (conjugated α,β-unsaturation) contrasts with 4-oxo-but-2-enoic acid (non-conjugated β,γ-unsaturation), affecting resonance stabilization and reactivity .

Key Observations :

- Biodegradation Role: Metabolites like cis-4-(8-hydroxypyren-7-yl)-2-oxobut-3-enoic acid are critical intermediates in benzo[a]pyrene degradation by Mycobacterium spp., highlighting the ecological relevance of such compounds .

Biological Activity

4-(4-Bromothiophen-2-yl)-2-oxobut-3-enoic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-(4-Bromothiophen-2-yl)-2-oxobut-3-enoic acid is . The compound features a bromothiophene moiety which is significant in enhancing its biological properties. The melting point is reported at 230 °C (dec) .

Antiviral Activity

Research has highlighted the efficacy of α,γ-diketo acids, including derivatives like 4-(4-Bromothiophen-2-yl)-2-oxobut-3-enoic acid, as inhibitors of the NS5B polymerase enzyme in Hepatitis C Virus (HCV). The compound's structural modifications have shown varying inhibitory effects, with certain substitutions leading to enhanced potency. For example, compounds with thiophene rings exhibited improved inhibitory activity compared to those with benzofuran groups .

The mechanism by which 4-(4-Bromothiophen-2-yl)-2-oxobut-3-enoic acid exerts its antiviral effects involves the chelation of metal ions essential for the enzymatic activity of NS5B polymerase. The diketo structure facilitates this interaction, enhancing the compound's ability to inhibit viral replication .

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- Bromine Substitution : The presence of bromine at the 4-position on the thiophene ring significantly impacts biological activity. It appears to enhance electron-withdrawing characteristics, which may improve binding affinity to the target enzyme.

- Ring Modifications : Variations in the aryl or heteroaryl groups attached to the diketo moiety can lead to substantial changes in activity. For instance, replacing thiophene with other heterocycles can either diminish or enhance efficacy .

Inhibition Studies

A study conducted on a series of diketo acids demonstrated that 4-(4-Bromothiophen-2-yl)-2-oxobut-3-enoic acid exhibited an IC50 value comparable to other potent inhibitors in its class. This indicates its potential as a lead compound for further development .

Synergistic Effects

Another investigation explored the combination of this compound with other metabolic inhibitors in cancer therapy. It was found that targeting fatty acid metabolism alongside NS5B inhibition could lead to synergistic effects in reducing cell viability in Diffuse Large B-cell Lymphoma (DLBCL) models .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.